6-Ethoxy-2-methylpyridine-3-boronic acid

Overview

Description

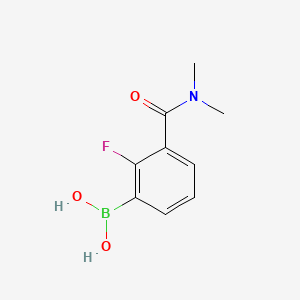

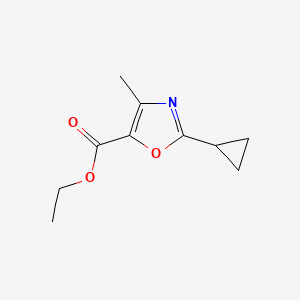

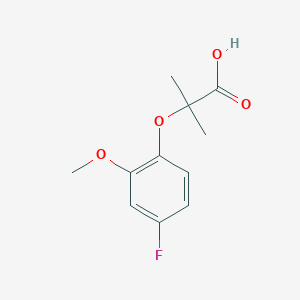

6-Ethoxy-2-methylpyridine-3-boronic acid is a chemical compound with the molecular formula C8H12BNO3 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of pyridinylboronic acids and esters, such as 6-Ethoxy-2-methylpyridine-3-boronic acid, is often achieved through palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Protodeboronation of pinacol boronic esters is another method used in the synthesis .Molecular Structure Analysis

The InChI code for 6-Ethoxy-2-methylpyridine-3-boronic acid is 1S/C8H12BNO3/c1-3-13-8-5-4-7 (9 (11)12)6 (2)10-8/h4-5,11-12H,3H2,1-2H3 . The molecular weight of the compound is 181 .Physical And Chemical Properties Analysis

6-Ethoxy-2-methylpyridine-3-boronic acid is a solid substance at room temperature .Scientific Research Applications

Organic Synthesis: Suzuki-Miyaura Cross-Coupling

6-Ethoxy-2-methylpyridine-3-boronic acid: is commonly used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a pivotal method for forming carbon-carbon bonds, an essential step in the synthesis of complex organic molecules. The boronic acid acts as a nucleophilic partner, coupling with an electrophilic halide in the presence of a palladium catalyst. This method is widely appreciated for its mild conditions and tolerance of various functional groups, making it a staple in pharmaceutical and agrochemical manufacturing.

Medicinal Chemistry: Drug Discovery

In medicinal chemistry, 6-Ethoxy-2-methylpyridine-3-boronic acid serves as a building block for the synthesis of drug candidates . Its pyridine moiety is a common structural motif in many pharmaceuticals due to its ability to engage in hydrogen bonding and π-stacking interactions, which are crucial for binding to biological targets. The boronic acid group allows for subsequent cross-coupling reactions, enabling the rapid diversification and optimization of potential therapeutics.

Material Science: Advanced Material Development

This compound finds applications in material science, particularly in the development of organic electronic materials . Boronic acids can be used to modify the electronic properties of pi-conjugated systems, which are the backbone of organic semiconductors. By fine-tuning the substituents on the pyridine ring, researchers can control the charge transport properties of materials, which is vital for the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Agricultural Chemistry: Pesticide Synthesis

6-Ethoxy-2-methylpyridine-3-boronic acid: is also instrumental in the synthesis of pesticides . The pyridine ring system is present in many herbicides and insecticides. The boronic acid functionality allows for the introduction of additional substituents through cross-coupling reactions, which can lead to the development of new compounds with enhanced activity and selectivity towards agricultural pests.

Analytical Chemistry: Chemical Sensors

In analytical chemistry, boronic acids, including 6-Ethoxy-2-methylpyridine-3-boronic acid , are used in the design of chemical sensors . These sensors can detect various analytes, such as sugars and anions, which are important in environmental monitoring and medical diagnostics. The boronic acid moiety interacts with these analytes through reversible covalent bonding, allowing for the detection and quantification of substances of interest.

Environmental Studies: Pollutant Removal

Lastly, 6-Ethoxy-2-methylpyridine-3-boronic acid may be applied in environmental studies for pollutant removal . Boronic acids can form stable complexes with various pollutants, facilitating their extraction and removal from environmental samples. This property is particularly useful in water treatment processes, where the removal of hazardous substances is of utmost importance.

Safety And Hazards

properties

IUPAC Name |

(6-ethoxy-2-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-3-13-8-5-4-7(9(11)12)6(2)10-8/h4-5,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYSVJLCCSUTNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)OCC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethoxy-2-methylpyridine-3-boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-3-(2,2,2-trifluoro-ethyl)-urea](/img/structure/B1442093.png)

![tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate](/img/structure/B1442111.png)

![5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442113.png)